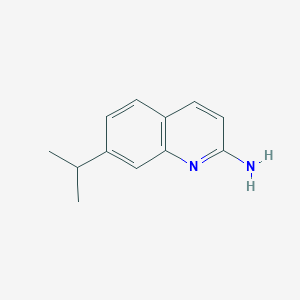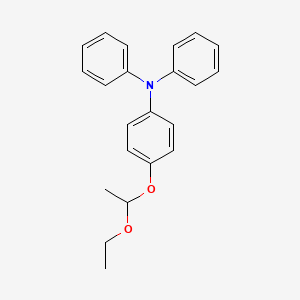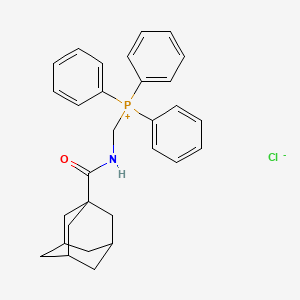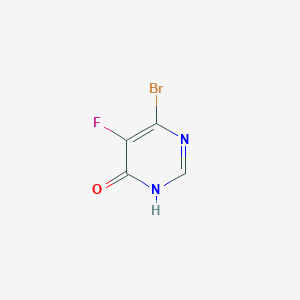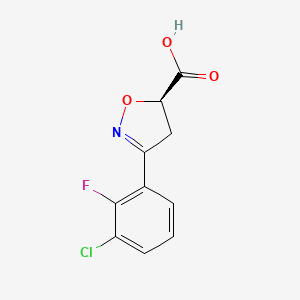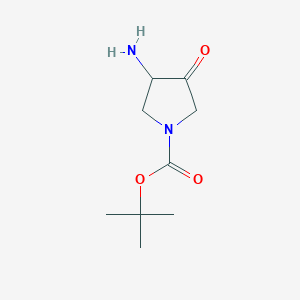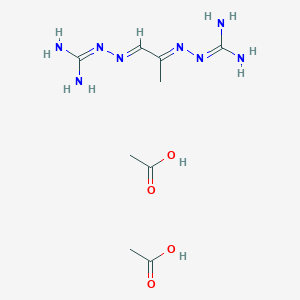![molecular formula C19H13N3OS B13140730 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one CAS No. 89374-50-5](/img/structure/B13140730.png)
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorothiophene-3-carbonyl chloride with potassium thiocyanate in acetonitrile, followed by the reaction with cyclic secondary amines such as piperidine or morpholine . Another approach uses T3P (propylphosphonic anhydride) as a promoter for the synthesis of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
化学反応の分析
Types of Reactions
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of new drugs due to its unique structure and biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, it has been studied as an AMPA receptor antagonist, where it inhibits receptor-mediated kainate-induced toxicity in neuronal cells . The compound’s structure allows it to bind to the receptor and block its activity, thereby exerting its effects.
類似化合物との比較
Similar Compounds
1,3-Benzothiazin-4-one: This compound shares a similar thiazine ring structure but differs in its substituents and specific properties.
1,3-Thiazin-4-one derivatives: These compounds have variations in their substituents, which can lead to different biological activities and applications.
Uniqueness
2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one is unique due to its specific combination of nitrogen and sulfur atoms within the heterocyclic ring, as well as its diphenylamino substituent
特性
CAS番号 |
89374-50-5 |
|---|---|
分子式 |
C19H13N3OS |
分子量 |
331.4 g/mol |
IUPAC名 |
2-(N-phenylanilino)pyrido[3,2-e][1,3]thiazin-4-one |
InChI |
InChI=1S/C19H13N3OS/c23-17-16-12-7-13-20-18(16)24-19(21-17)22(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
InChIキー |
VLDLBWQDWOQDTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=O)C4=C(S3)N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


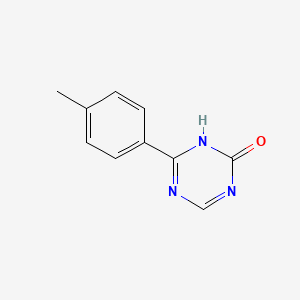
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)

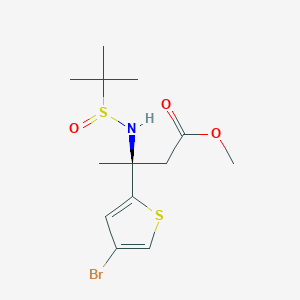
![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
